2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol, also known as ZK 164015, is a complex organic compound with the molecular formula C30H43NO4S. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a hydroxyl group at the para position of the phenyl ring, alongside a pentylsulfonyldecyl chain, contributes to its unique chemical properties and potential biological activities. It is primarily studied for its pharmacological applications and interactions within biological systems .
2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol (2-OH-MDI) is a synthetic compound not yet widely studied in scientific research. However, its chemical structure shares similarities with other well-studied indole derivatives, particularly cannabimimetic compounds. Research has been conducted on the synthesis and characterization of 2-OH-MDI, with a focus on its potential biological activity. []
The chemical reactivity of 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol can be attributed to its functional groups. The hydroxyl group (-OH) can participate in hydrogen bonding and may act as a site for further chemical modifications. Additionally, the indole structure is known for its ability to undergo electrophilic substitution reactions, making it versatile in synthetic organic chemistry. While specific reactions involving this compound are not extensively documented, similar indole derivatives often participate in Friedel-Crafts reactions and nucleophilic substitutions due to their electron-rich nature .
Research indicates that compounds similar to 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The indole framework is particularly notable for its role in many biologically active molecules, including neurotransmitters and pharmaceuticals. Specific studies on ZK 164015 suggest it may have effects on neurotransmitter systems, although detailed mechanisms of action remain to be fully elucidated .
Synthesis of 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol typically involves multi-step organic synthesis techniques. While specific methods for this compound are not extensively documented in the literature, general approaches for synthesizing similar indole derivatives often include:
2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol has potential applications in medicinal chemistry due to its biological activity profile. It may serve as a lead compound for developing new therapeutic agents targeting neurological disorders or inflammatory conditions. Additionally, its unique structure makes it a candidate for further research into drug design and development .
Interaction studies involving 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol focus on its binding affinity to various biological targets, including receptors and enzymes associated with neurotransmission and inflammation. Understanding these interactions is crucial for determining its pharmacological potential and safety profile. Preliminary studies indicate that compounds with similar structures can modulate receptor activity, suggesting that ZK 164015 may influence similar pathways .
Several compounds share structural similarities with 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol, particularly within the indole family:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-(4-Hydroxyphenyl)-3-methyl-1H-indole-5-ol | C15H13NO2 | Simpler structure; lacks pentylsulfonyldecyl chain |
5-Hydroxyindole-3-acetic acid | C10H11NO3 | Known for its role in serotonin metabolism |
Indomethacin | C19H16ClN3O4S | Non-steroidal anti-inflammatory drug |
Uniqueness: The unique aspect of 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol lies in its complex alkyl sulfonamide structure combined with the indole framework, which may confer distinct pharmacological properties not observed in simpler analogs .